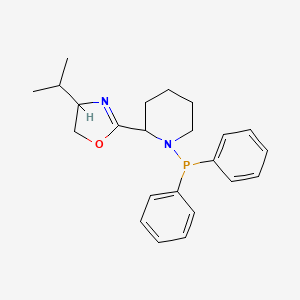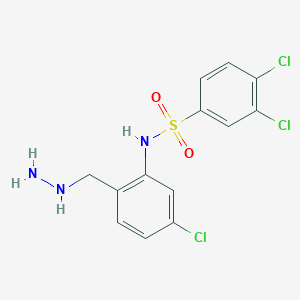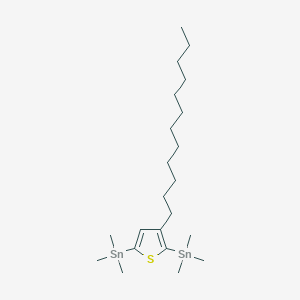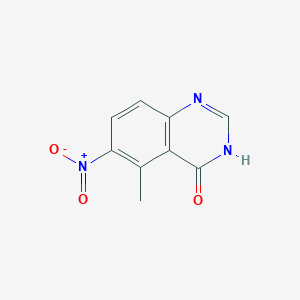
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a diphenylphosphanyl group and an oxazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine typically involves multiple steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the reaction of an amino alcohol with an acid chloride or ester under basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a reaction with diphenylphosphine chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine can undergo various types of chemical reactions:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine depends on its application:
Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric environment of the catalytic site.
Organic Synthesis: It can participate in various reactions, facilitating the formation of new bonds and functional groups.
Medicinal Chemistry: The compound may interact with biological targets, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-(Diphenylphosphanyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-(Diphenylphosphanyl)-2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions compared to its analogs.
属性
分子式 |
C23H29N2OP |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)piperidin-1-yl]phosphane |
InChI |
InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3 |
InChI 键 |
PQUUCDVLTJZOFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)





![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)

![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B12513878.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
